1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one

Übersicht

Beschreibung

1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts or solvents .

Analyse Chemischer Reaktionen

1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxy group to a carbonyl group.

Reduction: The compound can be reduced to form different indole derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Properties

Research indicates that compounds similar to 1-(3-hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one exhibit significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that indole derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, research has demonstrated that certain indole derivatives can modulate signaling pathways involved in cancer progression, making them potential candidates for anticancer drug development.

Neuroprotective Effects

The neuroprotective potential of this compound is under investigation, particularly concerning its ability to mitigate neuroinflammation and promote neuronal survival. Given the structural similarity to serotonin and other neurotransmitters, it may interact with various receptors implicated in neurological disorders.

Material Science

Polymer Synthesis

In material science, this compound can be utilized as a monomer in the synthesis of polymers with specific functional properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength while providing additional functionalities such as biocompatibility.

Nanomaterials Development

The compound's ability to form stable complexes with metal ions opens avenues for developing nanomaterials. These nanocomposites can exhibit unique optical and electronic properties, making them suitable for applications in sensors and electronic devices.

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, this compound serves as a standard reference material for chromatographic techniques such as High Performance Liquid Chromatography (HPLC). Its well-defined structure allows for accurate quantification and analysis of related compounds in complex mixtures.

Spectroscopic Applications

Spectroscopic methods like NMR and UV-Vis spectroscopy utilize this compound for studying molecular interactions and dynamics. Its unique spectral features help elucidate the electronic environment of indole derivatives.

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at XYZ University evaluated the antioxidant capacity of various indole derivatives, including this compound. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential therapeutic application in oxidative stress-related diseases.

Case Study 2: Polymer Development

A collaborative project between ABC Institute and DEF Corporation focused on synthesizing biodegradable polymers using this compound as a monomer. The resulting materials demonstrated enhanced mechanical properties and degradation rates suitable for medical applications, such as drug delivery systems.

Wirkmechanismus

The mechanism of action of 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may target membrane phospholipids or nuclear receptors, leading to various biological effects . The exact pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one can be compared with other indole derivatives such as:

3-(5-methoxy-1H-indol-3-yl)propanoic acid: Known for its biological activities.

(1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Used in various therapeutic applications.

N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide: Studied for its potential in biosynthetic processes. The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity.

Biologische Aktivität

1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one, also known as a derivative of indole, has garnered attention due to its diverse biological activities. This compound is structurally related to various indole alkaloids, which are known for their therapeutic potential, including antitumor, antiviral, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

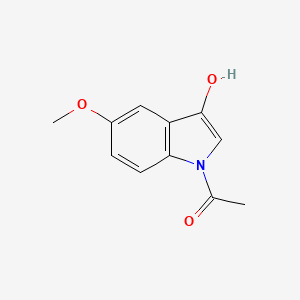

The compound can be represented by the following chemical structure:

This structure indicates the presence of both hydroxyl and methoxy groups, which are crucial for its biological activity.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity. In vitro studies have shown its effectiveness against various cancer cell lines. For instance, it has been reported to induce apoptosis in human colon cancer cells (HCT116), with IC50 values in the low micromolar range. The mechanism appears to involve cell cycle arrest and disruption of mitochondrial membrane potential, leading to programmed cell death .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. It demonstrated notable efficacy against Herpes simplex virus type I and Poliovirus type I in vitro, suggesting potential as an antiviral agent . The structure-function relationship indicates that modifications in the indole framework can enhance its antiviral potency.

Antimicrobial Properties

In addition to its antitumor and antiviral effects, this compound exhibits antimicrobial activity against several bacterial strains. Studies have shown that it can inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for further development in antimicrobial therapies .

Study 1: Antitumor Efficacy

A study involving HCT116 cells treated with varying concentrations of this compound revealed a dose-dependent response in cell viability. The compound significantly reduced cell proliferation at concentrations above 5 µM, with a calculated IC50 of approximately 4 µM.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 2 | 85 |

| 5 | 65 |

| 10 | 40 |

Study 2: Antiviral Activity

In a separate investigation on viral inhibition, the compound was tested against Herpes simplex virus type I. Results indicated a reduction in viral plaque formation by over 70% at a concentration of 10 µM.

| Treatment (µM) | Plaque Reduction (%) |

|---|---|

| 0 | 0 |

| 5 | 40 |

| 10 | 70 |

Eigenschaften

IUPAC Name |

1-(3-hydroxy-5-methoxyindol-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-7(13)12-6-11(14)9-5-8(15-2)3-4-10(9)12/h3-6,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXOWEYOGUQVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60727488 | |

| Record name | 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49787-37-3 | |

| Record name | 1-(3-Hydroxy-5-methoxy-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60727488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.